molecular formula C16H13ClO B14287198 3-(4-Chloro-3-methoxyphenyl)-1H-indene CAS No. 120083-82-1

3-(4-Chloro-3-methoxyphenyl)-1H-indene

Cat. No.: B14287198
CAS No.: 120083-82-1
M. Wt: 256.72 g/mol
InChI Key: VMDMRVKGRCJKAS-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenyl)-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a chloro and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The process is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of boronic acids and palladium catalysts is common in these processes .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the chloro group can be replaced by other substituents using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted indenes with various functional groups.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenyl)-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)-1H-indene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chloro-3-methoxyphenyl)-1H-indene is unique due to its indene core, which imparts distinct chemical properties and reactivity

Properties

CAS No.

120083-82-1

Molecular Formula

C16H13ClO

Molecular Weight

256.72 g/mol

IUPAC Name

3-(4-chloro-3-methoxyphenyl)-1H-indene

InChI

InChI=1S/C16H13ClO/c1-18-16-10-12(7-9-15(16)17)14-8-6-11-4-2-3-5-13(11)14/h2-5,7-10H,6H2,1H3

InChI Key

VMDMRVKGRCJKAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CCC3=CC=CC=C32)Cl

Origin of Product

United States

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